2-cyclopropyloxirane

Physicochemical Property Comparison Distillation Purification Volatility Safety

2-Cyclopropyloxirane (CAS 21994-19-4) is a chiral, five-carbon epoxide bearing a cyclopropyl substituent at the C2 position of the oxirane ring. The compound belongs to the broader class of cyclopropyl oxiranes, a family of strained heterocycles that have attracted attention as synthetic intermediates for cyclopropane-containing pharmaceuticals and as mechanistic probes of epoxide hydrolase enzymes.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 21994-19-4
Cat. No. B1625005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyloxirane
CAS21994-19-4
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC1CC1C2CO2
InChIInChI=1S/C5H8O/c1-2-4(1)5-3-6-5/h4-5H,1-3H2
InChIKeyILUWUBMXUOXRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyloxirane (CAS 21994-19-4) – A Cyclopropyl-Functionalized Epoxide Building Block for Specialized Synthesis and Biochemical Probe Development


2-Cyclopropyloxirane (CAS 21994-19-4) is a chiral, five-carbon epoxide bearing a cyclopropyl substituent at the C2 position of the oxirane ring . The compound belongs to the broader class of cyclopropyl oxiranes, a family of strained heterocycles that have attracted attention as synthetic intermediates for cyclopropane-containing pharmaceuticals and as mechanistic probes of epoxide hydrolase enzymes [1]. Its unique architecture—two fused three-membered rings connected through a single C–C bond—endows it with distinct physicochemical and biochemical properties compared to simple alkyl or aryl oxiranes, making it a compound of interest for procurement when a cyclopropyl-containing epoxide scaffold is specifically required [2].

Why Simple Alkyl or Aryl Oxiranes Cannot Replace 2-Cyclopropyloxirane in Cyclopropane-Dependent Applications


2-Cyclopropyloxirane is not a generic epoxide. In-class substitution with common alkyl oxiranes (e.g., propylene oxide or 1,2-epoxybutane) or aryl oxiranes (e.g., styrene oxide) fails to reproduce the steric, electronic, and metabolic signatures conferred by the cyclopropyl group . The cyclopropane ring introduces ring strain, restricted bond rotation, and a unique π-character that influences epoxide ring-opening regioselectivity and enzyme-inhibition mechanism [1]. Consequently, procurement of 2-cyclopropyloxirane is warranted only when these cyclopropane-specific attributes are mechanistically or structurally required; the quantitative comparisons below define the precise boundaries of this differentiation.

2-Cyclopropyloxirane Differentiation Evidence: Quantitative Head-to-Head and Class-Level Comparisons


Predicted Boiling Point and Density Distinguish 2-Cyclopropyloxirane from Simple Alkyl Oxiranes for Distillation-Based Purification

2-Cyclopropyloxirane exhibits a significantly higher predicted boiling point (112.2 ± 8.0 °C at 760 mmHg) and density (1.181 ± 0.06 g/cm³) compared to the common alkyl oxiranes propylene oxide (bp 34.2 °C; density ∼0.83 g/cm³) and 1,2-epoxybutane (bp 63 °C; density ∼0.83 g/cm³) [1][2]. The 78 °C and 49 °C boiling-point elevations, together with a ∼42% increase in density, translate into a widened liquid-handling window and reduced vapor pressure, which can simplify fractional distillation and lower the risk of flammable vapor accumulation during large-scale operations.

Physicochemical Property Comparison Distillation Purification Volatility Safety

Cyclopropyl Oxiranes Exhibit Moderate, Competitive-Reversible Inhibition of Epoxide Hydrolases, Contrasting with Irreversible Suicide Inhibitor Profiles

A series of cyclopropyl oxiranes, including 2-cyclopropyloxirane analogs, were evaluated against mouse liver cytosolic epoxide hydrolase (cEH) and microsomal epoxide hydrolase (mEH). The compounds displayed moderate inhibition with I₅₀ values ranging from 5 × 10⁻⁴ M to 6 × 10⁻⁶ M for cEH and mEH, while showing only weak (26–60% at 5 × 10⁻⁴ M) inhibition of glutathione S-transferase [1]. Crucially, inhibition was competitive and reversible, and the cyclopropyl oxiranes functioned as alternate substrates rather than suicide inhibitors. This contrasts with the irreversible, covalent mechanism of classical epoxide hydrolase inhibitors such as 1,1,1-trichloropropene oxide, for which cis-phenylcyclopropyl oxirane achieved comparable mEH I₅₀ potency [1].

Epoxide Hydrolase Inhibition Enzyme Mechanism Biochemical Tool Compounds

Palladium-Catalyzed Cyclopropanation with Diazomethane Delivers 2-Cyclopropyloxirane in 79% Yield, Offering a Direct, Scalable Synthetic Entry

A dedicated preparative method for 2-cyclopropyloxirane and its 2-methyl analog was reported using diazomethane and bis(acetylacetonato)palladium(II) in diethyl ether, achieving a 79% isolated yield of the target epoxide [1]. While comparable peracid-mediated epoxidation routes to simple alkyl oxiranes often deliver yields in the 70–90% range, the palladium-catalyzed approach uniquely installs the cyclopropyl moiety in a single step from vinyl oxirane precursors, avoiding multi-step sequences that would otherwise be required to append a cyclopropane ring post-epoxidation. No head-to-head yield comparison with alternative routes to 2-cyclopropyloxirane has been published, so this datum should be viewed as best-available preparative benchmarking.

Synthetic Methodology Cyclopropanation Process Chemistry

Cyclopropyl Ring Strain and π-Character Modulate Epoxide Reactivity and Metabolic Stability Relative to Saturated Alkyl Epoxides

The cyclopropyl group is a well-established motif in medicinal chemistry for improving metabolic stability and enhancing target binding via restricted bond rotation and CH–π interactions [1]. When appended to an oxirane, this ring strain (∼27.5 kcal/mol for cyclopropane vs. ∼0 kcal/mol for open-chain alkanes) alters the electron density at the epoxide oxygen and can shift ring-opening regioselectivity. Direct comparative metabolism or pharmacokinetic data for 2-cyclopropyloxirane versus simple alkyl oxiranes have not been reported; however, the mechanistic rationale is supported by the observation that cyclopropyl oxiranes act as alternate substrates of epoxide hydrolases with reversible kinetics [2], whereas many alkyl epoxides are processed as irreversible substrates or generate toxic diol metabolites.

Metabolic Stability Ring Strain Effects Drug Design

Procurement-Ready Application Scenarios for 2-Cyclopropyloxirane Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: Cyclopropane-Containing Lead Optimization Requiring an Epoxide Warhead

When a medicinal chemistry program demands a cyclopropane moiety for metabolic stability and conformational restriction (as supported by class-level ring-strain evidence [1]), 2-cyclopropyloxirane offers a single-building-block entry to cyclopropyl-epoxide hybrids. Its reversible epoxide hydrolase interaction profile makes it a more attractive warhead scaffold than irreversible alkyl epoxides when off-target enzyme inactivation must be minimized.

Biochemical Pharmacology: Epoxide Hydrolase Mechanistic Probe Development

The competitive, reversible inhibition of cEH and mEH by cyclopropyl oxiranes (I₅₀ 5 × 10⁻⁴ to 6 × 10⁻⁶ M) [1] positions 2-cyclopropyloxirane as a core scaffold for developing tuneable, non-covalent probes to study epoxide hydrolase substrate recognition. This contrasts with the irreversible inhibition caused by traditional probes such as 1,1,1-trichloropropene oxide, enabling washout experiments and kinetic analyses that are impossible with suicide inhibitors.

Process Chemistry: Distillation-Friendly Epoxide Intermediate for Scale-Up

The elevated boiling point (112.2 °C) and density (1.181 g/cm³) of 2-cyclopropyloxirane compared to propylene oxide (bp 34.2 °C) or 1,2-epoxybutane (bp 63 °C) simplify fractional distillation and reduce flammable vapor hazards. Process chemists selecting an epoxide intermediate that can be purified by conventional distillation without cryogenic condensers may therefore prefer 2-cyclopropyloxirane when the cyclopropyl substituent is required in the downstream target.

Agrochemical Discovery: Antifungal Scaffold Derivatization

The structurally related 2-(chloromethyl)-2-cyclopropyloxirane has demonstrated antifungal activity against Magnaporthe oryzae and Rhizoctonia solani in cereal crop protection models [2]. While direct activity data for 2-cyclopropyloxirane itself are lacking, the core scaffold can serve as a starting point for agrochemical libraries where the cyclopropyl-oxirane architecture is hypothesized to contribute to fungicidal activity.

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